![molecular formula C9H12N6O5 B1384102 5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one CAS No. 2133-80-4](/img/structure/B1384102.png)
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 8-Azaguanosine , has a molecular weight of 284.232 and a molecular formula of C9H12N6O5 . It is used for industry purposes .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H12N6O5 . It contains a triazolo[4,5-d]pyrimidin-7-one ring attached to a 5-(hydroxymethyl)oxolan-2-yl group . The exact spatial arrangement of these groups would require more detailed structural data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.232 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Antitumor and Antiviral Activities
This compound, part of the 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones class, has been explored for its potential antitumor and antiviral activities. Researchers synthesized a range of derivatives and evaluated their activities in vitro, suggesting a noteworthy role in the development of therapeutic agents in these domains (Islam, Ashida, & Nagamatsu, 2008).
Synthesis and Characterization
The compound's derivatives have been synthesized and characterized through various methods, including crystal structure analysis, spectroscopic characterization, Hirshfeld surface analysis, and DFT calculations. This meticulous approach ensures a thorough understanding of the compound's structural and chemical properties, paving the way for its potential applications in diverse scientific fields (Lahmidi et al., 2019).
Microwave-Assisted Synthesis
The compound's derivatives have also been synthesized using microwave-assisted protocols, showcasing the efficiency and modernization of chemical synthesis techniques. This method offers an expedited route to obtaining these derivatives, which could be beneficial for various scientific applications (Divate & Dhongade-Desai, 2014).
Theoretical Studies and Antibacterial Activity
Researchers have conducted theoretical studies on the compound's derivatives, including density functional theory (DFT) calculations, to understand their electronic structures and potential chemical reactivity. Additionally, the antibacterial activity of these derivatives has been evaluated, indicating their possible use in antimicrobial treatments (Haj et al., 2000).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one' involves the synthesis of the triazolopyrimidine ring system followed by the attachment of the oxolane and amino groups.", "Starting Materials": [ "2,4,5-trichloropyrimidine", "sodium azide", "sodium hydride", "2-deoxy-D-ribose", "potassium carbonate", "ammonium chloride", "sodium borohydride", "acetic acid", "ammonia", "sodium hydroxide", "hydrogen peroxide", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ammonium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,4,5-trisubstituted pyrimidine by reacting 2-deoxy-D-ribose with 2,4,5-trichloropyrimidine in the presence of potassium carbonate and ammonium chloride.", "Step 2: Conversion of the pyrimidine to the corresponding azide by reacting with sodium azide in the presence of sodium hydride.", "Step 3: Reduction of the azide to the corresponding amine using sodium borohydride in acetic acid.", "Step 4: Cyclization of the amine with 2-deoxy-D-ribose in the presence of sulfuric acid to form the triazolopyrimidine ring system.", "Step 5: Protection of the hydroxyl groups of the oxolane moiety using acetic anhydride and sodium bicarbonate.", "Step 6: Oxidation of the hydroxymethyl group to the corresponding aldehyde using hydrogen peroxide.", "Step 7: Reaction of the aldehyde with ammonia to form the corresponding imine.", "Step 8: Reduction of the imine to the corresponding amine using sodium borohydride.", "Step 9: Deprotection of the oxolane moiety using sulfuric acid.", "Step 10: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product using ethanol and water." ] } | |
CAS番号 |
2133-80-4 |
分子式 |
C9H12N6O5 |
分子量 |
284.23 g/mol |
IUPAC名 |
5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N6O5/c10-9-11-6-3(7(19)12-9)13-14-15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H3,10,11,12,19)/t2-,4-,5-,8-/m1/s1 |
InChIキー |
QOVIBFFZCVPCEI-UMMCILCDSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |
SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |
正規SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |
その他のCAS番号 |
2133-80-4 |
配列 |
N |
同義語 |
azaguanosine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



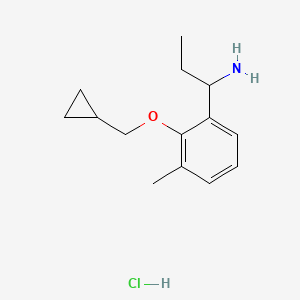
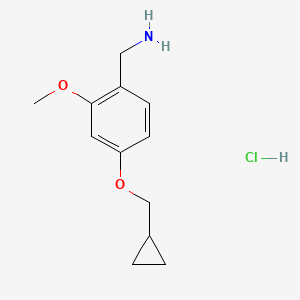
![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)
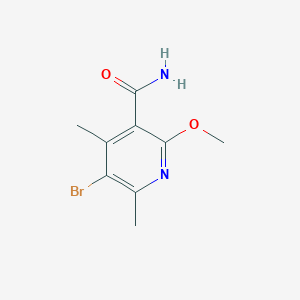
![Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine](/img/structure/B1384030.png)
![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)
![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)
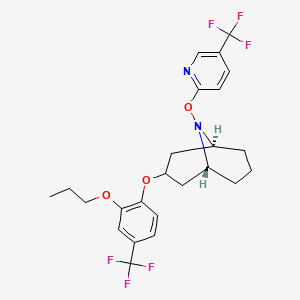
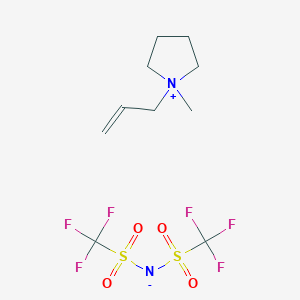

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)